molecular formula C6H8N2O B3277697 2-Amino-5-methylpyridine 1-oxide CAS No. 66362-95-6

2-Amino-5-methylpyridine 1-oxide

Cat. No. B3277697
CAS RN: 66362-95-6
M. Wt: 124.14 g/mol
InChI Key: LODGFHIPQRIMOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-methylpyridine involves a process where 3-methyl-pyridine 1-oxide is reacted with a trialkylamine and an electrophilic compound . This reaction forms an ammonium salt, which is then reacted with hydrogen bromide at temperatures between 150° C and 300° C .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-methylpyridine 1-oxide is derived from its parent compound, pyridine . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms . In 2-Amino-5-methylpyridine 1-oxide, one of the carbon atoms in the ring is substituted with a methyl group and an amino group .

Scientific Research Applications

Chemical Reactions and Kinetics

2-Amino-5-methylpyridine 1-oxide is involved in various chemical reactions, particularly in the field of diazotization kinetics. Kalatzis and Mastrokalos (1977) studied the diazotization of 2-amino-5-methylpyridine and its oxides, revealing the role of substituents and the nitrous acidium ion in these reactions, and recorded pKa values for these compounds (Kalatzis & Mastrokalos, 1977).

Photoinduced Tautomerism

The compound exhibits photoinduced reversible amino-imino tautomerism, as studied by Akai et al. (2006). This tautomerism involves a change from amino to imino form under UV irradiation, and the reverse under longer-wavelength light. This photochemical behavior has potential applications in the field of photochemistry and molecular electronics (Akai et al., 2006).

Catalytic Applications

A recent study by Liu et al. (2020) discovered that 2-aminopyridine 1-oxides, including 2-amino-5-methylpyridine 1-oxide, can act as effective ligands for Cu-catalyzed amination of aryl chlorides. This finding opens up potential applications in the field of catalysis, particularly in the synthesis of complex organic compounds (Liu et al., 2020).

Material Science and Crystal Engineering

In material science, the crystal structure and vibrational properties of 2-N-methylamino-3-methylpyridine N-oxide, a related compound, were explored by Bryndal et al. (2019). They synthesized colorless crystals suitable for crystallographic analysis, providing insights into the material properties and potential applications in crystal engineering and photonics (Bryndal et al., 2019).

Safety and Hazards

2-Amino-5-methylpyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for research on 2-Amino-5-methylpyridine 1-oxide could involve further exploration of its synthesis, chemical reactions, and potential applications . For instance, it could be interesting to explore its potential use in the preparation of agrochemicals or as a potential inhibitor in kinase reactions .

properties

IUPAC Name

1-hydroxy-5-methylpyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODGFHIPQRIMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N)C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylpyridine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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